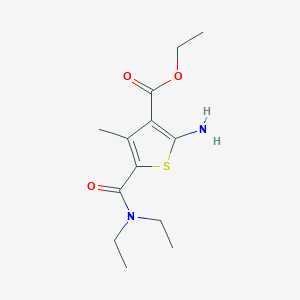

Ethyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate

説明

Ethyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an amino group, a diethylcarbamoyl group, and an ethyl ester group, making it a versatile molecule in various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the thiophene ring formation, followed by the introduction of functional groups. The process may include:

Formation of the thiophene ring: This can be achieved through the Gewald reaction, where a ketone, a cyanoacetamide, and elemental sulfur react under basic conditions.

Introduction of the amino group: This step often involves nitration followed by reduction to convert a nitro group to an amino group.

Addition of the diethylcarbamoyl group: This can be done using diethylcarbamoyl chloride in the presence of a base.

Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis.

化学反応の分析

Types of Reactions

Ethyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups, such as nitro groups, to amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

科学的研究の応用

Ethyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research into its pharmacological properties aims to develop new therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism by which Ethyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the amino and diethylcarbamoyl groups allows it to form hydrogen bonds and other interactions with target molecules, influencing biochemical pathways.

類似化合物との比較

Similar Compounds

Ethyl 2-amino-4-methylthiophene-3-carboxylate: Lacks the diethylcarbamoyl group, making it less versatile in certain reactions.

Methyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

2-Amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylic acid: Contains a carboxylic acid group instead of an ester group.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the amino and diethylcarbamoyl groups allows for diverse interactions and applications, distinguishing it from similar compounds.

生物活性

Ethyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate (CAS No. 329082-04-4) is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article synthesizes current findings regarding its biological activity, including antitumor effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H20N2O3S

- Molecular Weight : 284.37 g/mol

- Structure : The compound features a thiophene ring substituted with an amino group and a diethylcarbamoyl moiety, which may influence its biological interactions.

Antitumor Activity

Recent studies have explored the antitumor properties of this compound, demonstrating promising results in vitro and in vivo.

In Vitro Studies

- Cell Viability Assays : The compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated significant reductions in cell viability with an IC50 value ranging from 23.2 to 49.9 μM, suggesting effective cytotoxicity against these cancer cells .

- Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound led to increased apoptosis in MCF-7 cells. Specifically, early apoptosis was observed in 8.73% of cells treated with the compound compared to controls, while late apoptosis accounted for 18.13% .

- Cell Cycle Arrest : The compound induced G2/M phase cell cycle arrest, indicating its potential to halt cancer cell proliferation by disrupting normal cell cycle progression .

In Vivo Studies

- Tumor Growth Inhibition : In animal models, administration of this compound resulted in a significant reduction in tumor mass compared to untreated controls. Tumors showed a decrease in weight by approximately 54% following treatment, highlighting the compound's therapeutic potential .

- Hematological Effects : The compound also demonstrated protective effects on hematological parameters, improving hemoglobin and red blood cell counts in tumor-bearing mice, which are often adversely affected by chemotherapy .

The biological activity of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : The compound appears to activate apoptotic pathways, leading to programmed cell death in cancer cells.

- Cell Cycle Disruption : By causing G2/M phase arrest, the compound effectively prevents cancer cells from dividing and proliferating.

- Anti-inflammatory Properties : Some studies suggest that compounds with similar structures may exhibit anti-inflammatory effects that could contribute to their overall antitumor efficacy.

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | 329082-04-4 | 23.2 - 49.9 | Apoptosis induction, cell cycle arrest |

| Ethyl 2-amino-4,5-dihydrobenzo[b]thiophene-3-carboxylate | Not Available | 34 - 52 | Apoptosis induction |

| Isopropyl 2-amino-5-methylthiophene-3-carboxylate | Not Available | >50 | Moderate activity |

Case Studies

Several case studies have documented the effects of this compound:

- Case Study on Breast Cancer Treatment : A study involving MCF-7 cells showed that treatment with this compound led to a significant decrease in tumor viability and an increase in apoptotic markers within the cells .

- Animal Model Study : In a controlled experiment with SEC-bearing mice, the administration of the compound resulted in notable tumor size reduction and improved blood parameters, indicating its potential as an adjunct therapy for cancer treatment .

特性

IUPAC Name |

ethyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3S/c1-5-15(6-2)12(16)10-8(4)9(11(14)19-10)13(17)18-7-3/h5-7,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQFLXLZREFAIKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C(=C(S1)N)C(=O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350025 | |

| Record name | Ethyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24807217 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

329082-04-4 | |

| Record name | Ethyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。